

Spectroscopic and Synthetic Profile of 4-(phenylethynyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(phenylethynyl)aniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(phenylethynyl)aniline**, a valuable building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. A generalized synthetic and characterization workflow is also presented.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(phenylethynyl)aniline**.

Table 1: ¹H NMR Spectral Data (CDCl₃, 600 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.53	d	2H	6.8	Phenyl-H (ortho to alkyne)
7.40 - 7.30	m	3H	-	Phenyl-H (meta, para to alkyne)
7.29	d	2H	8.5	Aniline-H (ortho to alkyne)
6.66	d	2H	8.5	Aniline-H (ortho to amine)
3.84	br s	2H	-	-NH ₂

Table 2: ¹³C NMR Spectral Data (CDCl₃, 151 MHz)

Chemical Shift (δ) ppm	Assignment
146.4	Aniline C-NH ₂
132.9	Aniline-CH
131.6	Phenyl-CH
128.4	Phenyl-CH
128.2	Phenyl-CH
123.5	Phenyl C-alkyne
114.8	Aniline-CH
112.5	Aniline C-alkyne
90.1	Alkyne-C
88.0	Alkyne-C

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3459, 3367	Strong	N-H stretching (asymmetric and symmetric)
3065	Medium	Aromatic C-H stretching
2210	Strong	C≡C alkyne stretching
1606	Strong	Aromatic C=C stretching
1510	Strong	N-H bending
1494	Medium	Aromatic C=C stretching
830	Strong	para-disubstituted C-H bending
690	Strong	Monosubstituted C-H bending

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₁₄ H ₁₁ N
Molecular Weight	193.25 g/mol
Calculated m/z [M+H] ⁺	194.0964
Found m/z [M+H] ⁺	194.0961
Ionization Method	Electrospray Ionization (ESI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker DRX-600 spectrometer.^[1] The sample was prepared by dissolving approximately 5-10 mg of **4-(phenylethynyl)aniline** in deuterated

chloroform (CDCl_3). The spectra were calibrated using the residual solvent signal (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm) as an internal reference.^[1]

Infrared (IR) Spectroscopy

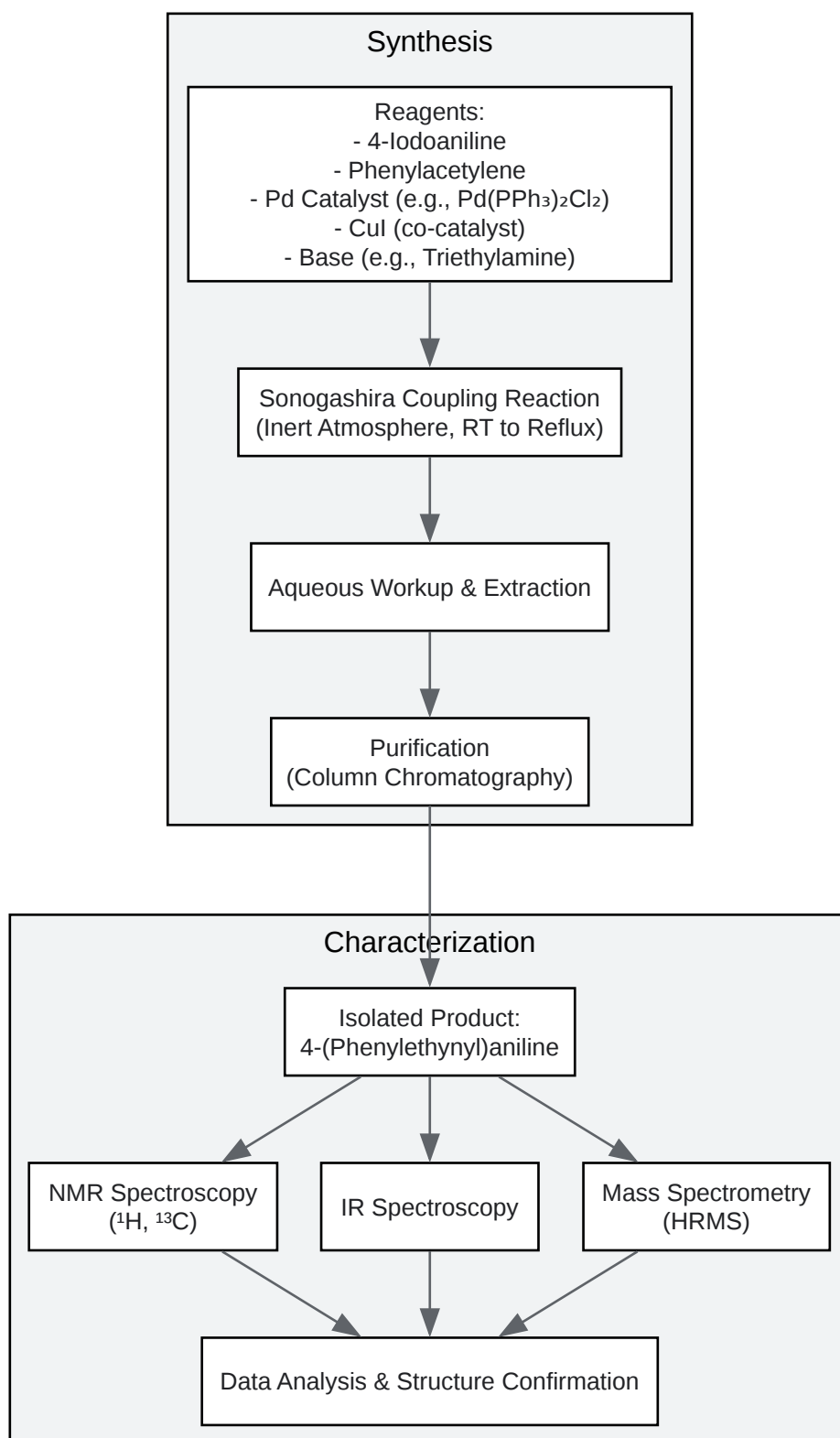
The IR spectrum was recorded on a Perkin Elmer Spectrum One FT-IR spectrometer.^[1] The sample was prepared as a thin film on a potassium bromide (KBr) plate. A small amount of the solid compound was dissolved in a volatile organic solvent, and the solution was carefully applied to the KBr plate. The solvent was allowed to evaporate, leaving a thin film of the analyte for analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS data was obtained using an Agilent 6210 Series ESI-TOF (time of flight) mass spectrometer.^[1] The sample was dissolved in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL. This stock solution was then further diluted to the low $\mu\text{g/mL}$ range for analysis. The data was acquired in positive ion mode to observe the protonated molecular ion $[\text{M}+\text{H}]^+$.

Synthesis and Characterization Workflow

4-(Phenylethynyl)aniline is commonly synthesized via a Sonogashira cross-coupling reaction. The following diagram illustrates a typical workflow for its synthesis and subsequent characterization.



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Caption: General workflow for the synthesis and characterization of **4-(phenylethynyl)aniline**.

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References

- 1. rsc.org [rsc.org]
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